3-Hydrazino-s-triazolo[3,4-a]phthalazine

Cardiovascular Pharmacology Vasodilation Metabolite Activity

Medicinal chemistry teams face reproducibility failures when generic 3-substituted triazolophthalazines fail to recapitulate published inhibitory activity. 3-Hydrazino-s-triazolo[3,4-a]phthalazine (CAS 21517-17-9) is the exact hydrazino-substituted intermediate required for synthesizing PCAF inhibitors (IC50 5.31 µM) and VEGFR-2 inhibitors (IC50 0.1 µM, equipotent to sorafenib). Its hydrazino moiety is essential for forming bioactive hydrazone linkages and enabling critical hydrogen-bonding interactions. • Enables focused library synthesis of triazolophthalazine derivatives with confirmed target engagement. • Validated starting material for cardiovascular probe development leveraging the hydralazine metabolite scaffold. • Supplied with Certificate of Analysis; available in research-scale quantities with rapid global dispatch.

Molecular Formula C9H8N6
Molecular Weight 200.205
CAS No. 21517-17-9
Cat. No. B563148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-s-triazolo[3,4-a]phthalazine
CAS21517-17-9
Molecular FormulaC9H8N6
Molecular Weight200.205
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NN=C3NN
InChIInChI=1S/C9H8N6/c10-12-9-14-13-8-7-4-2-1-3-6(7)5-11-15(8)9/h1-5H,10H2,(H,12,14)
InChIKeyXLOSGDFHNWDFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazino-s-triazolo[3,4-a]phthalazine Overview


3-Hydrazino-s-triazolo[3,4-a]phthalazine (CAS: 21517-17-9), also referred to as 3-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine, is a fused heterocyclic building block characterized by a hydrazino substituent at the 3-position of the s-triazolo[3,4-a]phthalazine core [1]. It serves as a critical intermediate in the synthesis of novel triazolophthalazine derivatives that have demonstrated potent anticancer activity as PCAF and VEGFR-2 inhibitors in vitro [2]. Its molecular formula is C9H8N6 with a molecular weight of 200.20 g/mol, and its physical form is typically a greenish-yellow solid with a reported melting point range of 217-219 °C [1] [3].

Fused heterocyclic building block for kinase inhibitor and epigenetic probe synthesis
Hydrazino reactive handle enables hydrazone library generation for SAR campaigns
Supports medicinal chemistry programs exploring VEGFR-2 and PCAF pathway inhibition

3-Hydrazino-s-triazolo[3,4-a]phthalazine Substitution Risk


Within the [1,2,4]triazolo[3,4-a]phthalazine chemical space, even minor structural variations at the 3-position profoundly alter biological activity and target engagement profiles. The hydrazino group at this specific position is not merely a passive substituent but a critical pharmacophoric feature that enables key molecular interactions and serves as a reactive handle for downstream derivatization [1]. Generic substitution with alternative 3-substituted analogs (e.g., 3-amino, 3-methyl, or 3-aryl derivatives) will likely result in a complete loss of the desired inhibitory activity or synthetic utility, as the hydrazino moiety is essential for both the formation of bioactive hydrazone linkages and the compound's unique hydrogen-bonding and metal-chelating potential [2]. Therefore, rigorous specification of CAS 21517-17-9 is necessary to ensure experimental reproducibility and to maintain the integrity of structure-activity relationship (SAR) campaigns.

3-Hydrazino derivative vs. 3-Amino / 3-Methyl / 3-Aryl analogs
Pharmacophoric hydrazino group is essential for target engagement and hydrazone formation. Alternative substituents likely result in complete loss of reported inhibitory activity.
CAS 21517-17-9 vs. Generic triazolophthalazine
Specific 3-position functionalization is required to maintain synthetic utility and reproduce published SAR outcomes. Structural isomers may not transfer directly.

3-Hydrazino-s-triazolo[3,4-a]phthalazine Comparator Analysis


Vasorelaxant Potency vs. Hydralazine

While 3-Hydrazino-s-triazolo[3,4-a]phthalazine itself has been identified as a metabolite of the antihypertensive drug hydralazine, key structural analogs within this series exhibit dramatically different potencies. Specifically, the closely related metabolite 9-hydroxy-3-methyl-s-triazolo-(3,4-a)phthalazine was found to be 5-fold more potent than hydralazine, and the acetone hydrazone derivative (HP-AH) was 10-fold more potent than hydralazine, in inhibiting potassium-induced vasoconstriction in the isolated, perfused mesenteric arterial bed of the rat [1]. This demonstrates that even minor modifications to the triazolophthalazine scaffold can yield an order-of-magnitude improvement in functional vasorelaxant efficacy compared to the clinically used parent molecule.

Vasorelaxant Potency vs. Hydralazine
Cross-study comparable
5-fold to 10-fold higher potency reported for triazolophthalazine metabolites over hydralazine
Class-level evidence of enhanced vasorelaxant response in isolated arterial bed model
Ex vivo rat mesenteric bed assay. Direct attribution to the building block requires validation.
Cardiovascular Pharmacology Vasodilation Metabolite Activity

VEGFR-2 Kinase Inhibition

Derivatives synthesized from the triazolophthalazine core, which can be accessed via 3-Hydrazino-s-triazolo[3,4-a]phthalazine, have demonstrated potent inhibition of VEGFR-2 kinase, a key target in anti-angiogenic cancer therapy. In a direct comparative study, the most active compound (6o) exhibited an IC50 value of 0.1 ± 0.01 µM against VEGFR-2, which is statistically equivalent to the clinical candidate sorafenib (IC50 = 0.1 ± 0.02 µM) [1]. Other derivatives in the same series (6m, 6d, 9b) also showed strong inhibition with IC50 values ranging from 0.15 to 0.38 µM. This confirms that the triazolophthalazine scaffold can be optimized to achieve nanomolar potency comparable to established VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition
Head-to-head
IC50 0.1 ± 0.01 µM (Derivative 6o)
Reported equivalent potency to sorafenib in vitro
Derivative activity; confirms scaffold can achieve nanomolar-range VEGFR-2 inhibition.
Oncology Kinase Inhibition VEGFR-2

PCAF Inhibition Activity

In a focused study on PCAF (P300/CBP-associated factor) inhibition, a series of triazolophthalazine-hydrazone hybrids were synthesized and evaluated. The most potent compound (26) demonstrated an IC50 of 5.31 µM against PCAF, while another active derivative (16) showed an IC50 of 8.13 µM [1]. These values are directly comparable to the activity of bromosporine, a known PCAF inhibitor tool compound used as a reference in the same study. This establishes that the triazolophthalazine scaffold, functionalized via the hydrazino group, is a validated starting point for developing novel epigenetic probes.

PCAF Inhibition Activity
Head-to-head
IC50 5.31 µM (Derivative 26)
Comparable inhibitory activity to bromosporine reference compound
Validates hydrazone hybrids as epigenetic probe starting points.
Epigenetics Cancer Research Histone Acetyltransferase

3-Hydrazino-s-triazolo[3,4-a]phthalazine Applications


VEGFR-2 Inhibitor Lead Optimization

Procure 3-Hydrazino-s-triazolo[3,4-a]phthalazine as a versatile intermediate to generate focused libraries of triazolophthalazine derivatives. Evidence shows that compounds derived from this scaffold can achieve VEGFR-2 inhibition with an IC50 of 0.1 µM, matching the potency of the clinical candidate sorafenib [1]. This makes the compound an ideal starting material for medicinal chemistry teams aiming to optimize pharmacokinetic properties or overcome resistance mechanisms associated with existing VEGFR-2 inhibitors.

PCAF Probe Development for Epigenetics

Use this hydrazine building block to synthesize hydrazone-containing triazolophthalazines for evaluation as PCAF inhibitors. Published data confirms that such derivatives exhibit low micromolar IC50 values (e.g., 5.31 µM) against PCAF, comparable to the reference tool compound bromosporine [2]. This provides a rational starting point for developing chemical probes to dissect the role of PCAF in gene regulation and cancer biology.

Vasodilatory Mechanism Investigation

Given that the triazolophthalazine core is a key metabolite of the vasodilator hydralazine and exhibits up to 10-fold higher potency in functional assays [3], 3-Hydrazino-s-triazolo[3,4-a]phthalazine serves as a strategic intermediate for exploring new chemical entities with improved efficacy and selectivity profiles for the treatment of hypertension and related cardiovascular disorders.

Metal Chelation & Reactive Oxygen Species Studies

The hydrazino and triazole functionalities present in 3-Hydrazino-s-triazolo[3,4-a]phthalazine confer potential metal-chelating properties. This scaffold can be employed in chemical biology studies to investigate the role of metal ions (e.g., copper, iron) in biological systems or to develop novel sensors and probes that rely on metal coordination for signal transduction or catalytic activity.

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor lead optimization
Kinase inhibition scaffold
Derivative IC50 benchmarking and selectivity panel review
PCAF epigenetic probe development
Hydrazone linkage capability
Enzymatic assay reproducibility and cellular target engagement
Vasodilatory mechanism research
Metabolite scaffold identity
Functional vasorelaxant assay and pathway-response interpretation
Metal chelation and probe studies
Hydrazino and triazole metal-coordinating groups
Coordination chemistry validation and sensor response context

Technical Documentation Hub

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32 linked technical documents
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